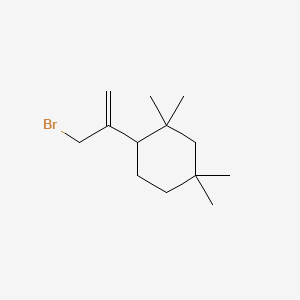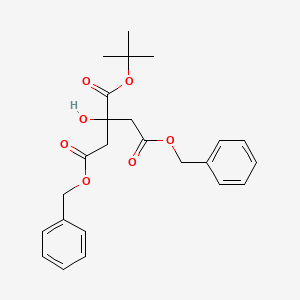
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is an organic compound characterized by its unique structure, which includes a brominated propene group attached to a tetramethylcyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1,5,5-tetramethylcyclohexane with 3-bromoprop-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the bromine atom to the propene group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Addition: Halogens (e.g., Br2, Cl2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles in the presence of acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields an alcohol, while addition of hydrogen results in a saturated hydrocarbon.
Aplicaciones Científicas De Investigación
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane involves its interaction with molecular targets through its reactive bromine and propene groups. These functional groups can form covalent bonds with nucleophiles or participate in addition reactions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2-phenyl-2-propene
- 2-phenyl-3-bromo-1-propene
- 3-bromoprop-1-en-2-ylbenzene
Uniqueness
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is unique due to its tetramethylcyclohexane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other brominated propene compounds and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C13H23Br |
|---|---|
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane |
InChI |
InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 |
Clave InChI |
KNRJZXOKRXCEHC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1)(C)C)C(=C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)



![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)

![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

